Cas no 2137653-68-8 (5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1-methyl-1H-pyrazol-4-amine)

5-(2-Chloro-1-methyl-1H-imidazol-5-yl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring both imidazole and pyrazole moieties, which are of significant interest in medicinal and agrochemical research. The presence of chloro and methyl substituents enhances its reactivity and potential as a versatile intermediate in synthetic chemistry. This compound exhibits structural characteristics conducive to further functionalization, making it valuable for the development of biologically active molecules. Its stability under standard conditions and well-defined synthetic pathway contribute to its utility in high-precision applications. Researchers may explore its use in designing novel pharmacophores or crop protection agents due to its balanced electronic and steric properties.
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1-methyl-1H-pyrazol-4-amine structure
2137653-68-8 structure
Product Name:5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1-methyl-1H-pyrazol-4-amine
CAS No:2137653-68-8
MF:C8H10ClN5
MW:211.651499271393
CID:6244167
PubChem ID:165951657
Update Time:2025-10-31

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1-methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2137653-68-8
    • EN300-737466
    • 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1-methyl-1H-pyrazol-4-amine
    • Inchi: 1S/C8H10ClN5/c1-13-6(4-11-8(13)9)7-5(10)3-12-14(7)2/h3-4H,10H2,1-2H3
    • InChI Key: PTAJKUBTVHVUKK-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C2=C(C=NN2C)N)N1C

Computed Properties

  • Exact Mass: 211.0624730g/mol
  • Monoisotopic Mass: 211.0624730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 61.7Ų

5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1-methyl-1H-pyrazol-4-amine Pricemore >>

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Additional information on 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1-methyl-1H-pyrazol-4-amine

Comprehensive Overview of 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1-methyl-1H-pyrazol-4-amine (CAS No. 2137653-68-8)

The compound 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1-methyl-1H-pyrazol-4-amine (CAS No. 2137653-68-8) is a heterocyclic organic molecule featuring both imidazole and pyrazole rings. Its unique structure has garnered significant interest in pharmaceutical and agrochemical research, particularly in the development of novel bioactive agents. The presence of a chloro substituent and methyl groups enhances its reactivity and potential applications in drug discovery. Researchers are actively exploring its role as a kinase inhibitor scaffold, aligning with the growing demand for targeted therapies in oncology and inflammatory diseases.

In recent years, the search for small-molecule modulators of biological pathways has intensified, with CAS No. 2137653-68-8 emerging as a candidate for structure-activity relationship (SAR) studies. Its imidazole-pyrazole hybrid core mimics motifs found in several FDA-approved drugs, making it a valuable intermediate for medicinal chemistry. The compound's chloro-methyl substitution pattern is particularly noteworthy, as it influences both solubility and binding affinity—a hot topic in AI-driven drug design discussions. Computational chemists frequently highlight such fragments in fragment-based drug discovery (FBDD) platforms.

The synthesis of 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1-methyl-1H-pyrazol-4-amine typically involves multi-step reactions, including cyclocondensation and selective halogenation. These methods are optimized for yield and purity, addressing industry concerns about green chemistry and process scalability. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its structural integrity, a critical step given the rising emphasis on quality-by-design (QbD) principles in chemical manufacturing.

From a commercial perspective, this compound aligns with trends in precision medicine and personalized therapeutics. Its potential as a proteolysis-targeting chimera (PROTAC) component has been speculated in scientific forums, coinciding with surging Google searches for "degrader technologies in drug development." Additionally, its relevance to covalent inhibitor design—a trending topic in COVID-19 antiviral research—further elevates its profile. Suppliers often highlight its availability as a research-grade standard to support academic and industrial R&D.

Environmental and regulatory considerations for CAS No. 2137653-68-8 adhere to standard protocols for laboratory chemicals. While not classified as hazardous under major safety frameworks, proper handling guidelines emphasize glovebox use and ventilation controls—topics frequently queried in chemical safety databases. The compound's stability under ambient conditions makes it suitable for global shipping, addressing logistical challenges raised in life science supply chain discussions.

Future research directions may explore its utility in bioconjugation or as a fluorescent probe precursor, capitalizing on the imidazole ring's metal-coordination properties. Such applications resonate with the increasing popularity of theranostic agents in biomedical imaging. Patent landscapes suggest growing IP activity around related structures, reflecting broader market shifts toward specialty fine chemicals.

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